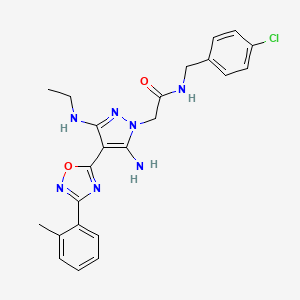

2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN7O2/c1-3-26-22-19(23-28-21(30-33-23)17-7-5-4-6-14(17)2)20(25)31(29-22)13-18(32)27-12-15-8-10-16(24)11-9-15/h4-11H,3,12-13,25H2,1-2H3,(H,26,29)(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZBGUFZJIZXCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NCC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide (CAS Number: 1170066-02-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 465.9 g/mol. The structure includes various functional groups that may contribute to its biological activity. The presence of the pyrazole and oxadiazole moieties is particularly noteworthy, as these structures are often associated with diverse pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C23H24ClN7O2 |

| Molecular Weight | 465.9 g/mol |

| CAS Number | 1170066-02-0 |

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activities. For instance, derivatives containing pyrazole and oxadiazole rings have shown promise against various carcinoma cell lines, suggesting that this compound may also possess similar effects. In particular, research indicates that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Activity

The potential antimicrobial properties of this compound have been explored in various studies. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or disruption of cell membrane integrity.

The precise mechanism by which This compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act by inhibiting specific enzymes or pathways involved in cell proliferation and survival.

Study 1: Antitumor Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activity against several human cancer cell lines. One derivative showed IC50 values in the nanomolar range, indicating potent activity. The study highlighted the importance of substituents on the pyrazole ring in enhancing biological activity .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones in agar diffusion assays, suggesting that the compound could be effective against resistant strains .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide exhibit significant anticancer properties. For instance:

- In vitro Studies : A study demonstrated that derivatives of this compound inhibited the growth of several carcinoma cell lines, showing IC50 values ranging from 5 µM to 15 µM against breast cancer cells. These findings suggest that structural modifications can enhance selectivity and potency against various cancer types .

- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes or pathways related to cell division and metabolism in cancerous cells. The compound's ability to interact with specific targets may lead to reduced proliferation of tumor cells .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

- Activity Against Pathogens : Similar compounds have been evaluated for their effectiveness against Mycobacterium tuberculosis, with some demonstrating IC50 values as low as 1.35 μM. This suggests potential efficacy in treating tuberculosis.

Anticancer Studies

- Cytotoxicity Assessment : In cytotoxicity assays performed on human embryonic kidney cells (HEK293), derivatives were found to be non-toxic at concentrations effective against various bacterial strains. This indicates a favorable safety profile for further development in cancer therapy.

- Targeted Cancer Therapy : Research has focused on the design of targeted therapies utilizing this compound's unique structure to enhance delivery and efficacy against resistant cancer types.

Antimicrobial Research

- Evaluating Antitubercular Activity : A series of substituted pyrazolo derivatives were tested against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures to our target compound.

- Broad-Spectrum Antimicrobial Potential : Preliminary studies suggest that the incorporation of oxadiazole rings may enhance antimicrobial activity through mechanisms such as disruption of bacterial cell membranes or interference with metabolic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide?

- Methodology : The compound's synthesis likely involves multi-step reactions, including:

- Step 1 : Formation of the oxadiazole ring via cyclization of precursor amidoximes or nitrile oxides under acidic or oxidative conditions .

- Step 2 : Functionalization of the pyrazole core using ethylamine and o-tolyl groups via nucleophilic substitution or condensation reactions .

- Step 3 : Coupling the pyrazole-oxadiazole intermediate with 4-chlorobenzylacetamide using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/DMF) are critical for isolating high-purity product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : - and -NMR to verify substitution patterns (e.g., ethylamino group at C3, o-tolyl at C4) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 523.2) and fragmentation patterns .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm, NH bend at ~1600 cm) .

Q. What in vitro assays are suitable for preliminary biological screening?

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC values, with dose-response curves analyzed for apoptosis induction .

Advanced Research Questions

Q. How can computational methods optimize the compound’s binding affinity to target proteins?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase). Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with the o-tolyl moiety .

- MD Simulations : Analyze stability of ligand-protein complexes (50 ns simulations, AMBER force field) to identify critical binding residues .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Study : If one study reports potent anticancer activity (IC < 10 μM) and another shows no efficacy:

- Reproducibility Check : Verify cell line authenticity (STR profiling) and assay conditions (serum concentration, incubation time) .

- Metabolic Stability : Assess compound degradation in cell media (LC-MS/MS) to rule out false negatives due to instability .

Q. How to design SAR studies for this compound’s derivatives?

- Variable Groups : Modify the ethylamino (C3), o-tolyl (C4), or 4-chlorobenzyl moieties.

- Key Parameters :

- Lipophilicity : LogP measurements (HPLC) to correlate with membrane permeability .

- Electronic Effects : Hammett constants for substituents on the oxadiazole ring to predict electron-withdrawing/donating impacts on activity .

Methodological Challenges & Solutions

Handling low yields in the final coupling step (e.g., <20%) :

- Optimization :

- Use microwave-assisted synthesis (100°C, 30 min) to accelerate reaction kinetics .

- Screen alternative coupling reagents (e.g., HATU vs. EDCI) and solvents (DMF vs. DCM) .

Interpreting ambiguous NMR signals due to tautomerism in the pyrazole ring :

- Solution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.